molecular formula C12H20N2O4 B1413430 2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid CAS No. 1823981-11-8

2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B1413430
CAS No.: 1823981-11-8
M. Wt: 256.3 g/mol
InChI Key: CJLPPRCRWGZAHJ-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid is a spirocyclic compound that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a spirocyclic scaffold, which is a bicyclic system where two rings are connected through a single atom. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the Boc group. One common method starts with the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The Boc group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The Boc group protects the amine functionality during synthetic transformations, allowing for selective reactions at other sites within the molecule. This protection is crucial in multi-step synthesis, where selective deprotection can be achieved under mild conditions to reveal the free amine group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc-protected amine. This combination provides a versatile platform for further chemical modifications and applications in various fields. The spirocyclic scaffold imparts rigidity and three-dimensionality to the molecule, which can enhance its interaction with biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-13-4-8(12)9(15)16/h8,13H,4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLPPRCRWGZAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823981-11-8
Record name 2-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 2
2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 3
2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 4
2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 5
2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 6
2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid

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